5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole
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Overview
Description
5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diphenyl-3-thiosemicarbazide with butyl isocyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Bromine, nitric acid, sulfuric acid, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its biological activity against certain pests and weeds.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation and survival.
Pesticidal Activity: The compound may disrupt the nervous system or metabolic processes of pests, leading to their death.
Comparison with Similar Compounds
5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole can be compared with other similar compounds in the 1,2,4-triazole family:
1,2,4-Triazole: The parent compound, which lacks the butyl, methylsulfanyl, and phenyl substituents. It is a simple heterocycle with basic biological activity.
3-(Methylsulfanyl)-1,2,4-triazole: A derivative with only the methylsulfanyl group, showing moderate biological activity.
1,4-Diphenyl-1,2,4-triazole: A derivative with phenyl groups, exhibiting enhanced biological activity compared to the parent compound.
Properties
CAS No. |
62565-54-2 |
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Molecular Formula |
C19H23N3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-butyl-5-methylsulfanyl-2,4-diphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C19H23N3S/c1-3-4-15-18-21(16-11-7-5-8-12-16)19(23-2)20-22(18)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3 |
InChI Key |
ZSSKYGYWUXXTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1N(C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
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